Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in scientific research. This compound features a unique molecular structure characterized by a thieno[2,3-c]pyridine core, a benzyl group, and an azepane-1-sulfonyl moiety. Its molecular formula is , and it has a molecular weight of approximately . The compound is classified under heterocyclic compounds, particularly those containing sulfur and nitrogen in their structure .
The synthesis of methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves several key steps:
Each of these synthetic steps requires precise control over reaction conditions to ensure high yields and purity of the final product.
The molecular structure of methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can be represented using various chemical notations:
InChI=1S/C29H33N3O5S2.ClH/c1-37-29(34)26-24-15-18-31(19-21-9-5-4-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-2-3-8-17-32;/h4-6,9-14H,2-3,7-8,15-20H2,1H3,(H,30,33);1H
.The Canonical SMILES representation is: COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl
.
These representations highlight the compound's intricate structure and functional groups that contribute to its chemical properties.
Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can participate in various chemical reactions:
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound may inhibit or activate these targets leading to various biological effects. Potential pathways include:
These interactions can result in significant pharmacological effects that warrant further investigation .
The physical and chemical properties of methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride include:
Property | Value |
---|---|
Molecular Weight | |
Purity | Typically |
Storage Conditions | Unknown; follow label instructions |
Solubility | Not specified |
These properties are crucial for determining the compound's handling and application in laboratory settings .
Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has potential applications in various scientific fields:
This compound represents a promising area for future research and development in pharmacology and medicinal chemistry .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4